Iralukast sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

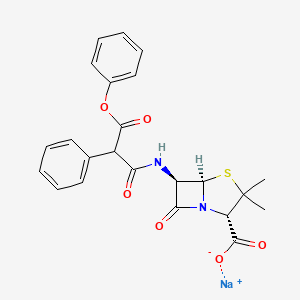

Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.

Wissenschaftliche Forschungsanwendungen

Trace-Level Quantitation in Human Plasma

Iralukast sodium, known for its application in treating asthma, posed analytical challenges in its quantitation during clinical trials. A sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method was developed to analyze iralukast at low doses. The method addressed issues like the compound's instability under certain conditions and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. This method was crucial for obtaining plasma concentration-time profiles in moderate asthma patients (Majumdar, Bakhtiar, Melamed, & Tse, 2000).

Inhibition Effect on Copper Corrosion

Interestingly, research extended beyond medical applications to the field of corrosion science. Montelukast Sodium (a form of iralukast sodium) was investigated as a corrosion inhibitor for copper in acidic environments. The findings indicated that Montelukast Sodium adsorbs on the copper surface, acting as a mixed-type inhibitor, and follows Langmuir adsorption isotherm (Tan et al., 2017).

Delivery Strategies for Montelukast

A review detailed various emerging strategies for the delivery of montelukast, highlighting its bronchoprotective, anti-inflammatory, and anti-allergic properties. Strategies like formation of supramolecular adducts, encapsulation in nanoparticles and liposomes were explored to enhance montelukast's bioavailability and physico-chemical stability. New dosage forms were designed for non-enteric absorption, including absorption in the oral cavity and local action in the nasal mucosa or pulmonary epithelium (Barbosa, Almeida Paz, & Braga, 2016).

Stability-Indicating UPLC Method for Montelukast Impurities

Research focused on developing a Reverse Phase Ultra Performance Liquid Chromatography (RPUPLC) method for determining impurities in Montelukast sodium Oral Granules. This method, using a specific chromatographic separation technique, was essential for ensuring the purity and safety of the drug (Bapatu et al., 2012).

Fast Dissolving Oral Thin Films

A study explored montelukast sodium fast dissolving oral thin films as a potential solution for patients with difficulty swallowing tablets. The research indicated that these films, prepared by solvent casting technique, could improve the dissolution rate and patient compliance, particularly for the elderly and pediatric patients (Kapoor, 2015).

Dynamic Dissolution Testing for Oral Absorption Prediction

Dynamic dissolution testing was used to predict the oral absorption of montelukast sodium. The study aimed to develop a dissolution test method correlating with in vivo data, crucial for understanding and improving the drug's oral bioavailability (Okumu, DiMaso, & Löbenberg, 2008).

Eigenschaften

CAS-Nummer |

125617-94-9 |

|---|---|

Produktname |

Iralukast sodium |

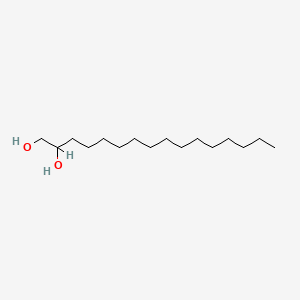

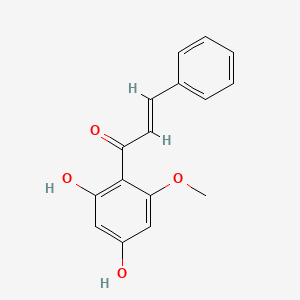

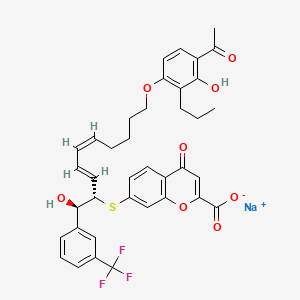

Molekularformel |

C38H36F3NaO8S |

Molekulargewicht |

732.7 g/mol |

IUPAC-Name |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

InChI-Schlüssel |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

Isomerische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Kanonische SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.